molecular formula C13H13N7 B5733581 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

カタログ番号 B5733581
分子量: 267.29 g/mol
InChIキー: UIXXAXXDYYUNAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays an important role in regulating the activity of a wide range of proteins involved in cell cycle progression, DNA repair, and gene expression.

作用機序

4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine exerts its anti-cancer effects by inhibiting the NAE enzyme, which in turn inhibits the activity of the NEDD8 protein. This leads to the accumulation of several NEDD8-modified proteins, including Cullin-RING ligases (CRLs), which are involved in the degradation of many proteins that promote cell growth and survival. Inhibition of CRLs leads to the accumulation of these proteins, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus, and to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis. This compound has also been shown to induce autophagy (a process by which cells degrade and recycle their own components) in certain cancer cells.

実験室実験の利点と制限

One of the advantages of 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine as a research tool is its specificity for the NAE enzyme, which makes it a useful tool for studying the role of NEDD8 modification in cellular processes. However, one limitation of this compound is that it can have off-target effects on other enzymes that use NEDD8 as a substrate. In addition, the use of this compound in experiments can be complicated by its instability in aqueous solutions, and its potential toxicity to non-cancer cells.

将来の方向性

There are several potential future directions for research on 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs, in order to enhance their efficacy. Another area of interest is the identification of biomarkers that can predict which cancer types are most likely to respond to this compound treatment. Finally, there is ongoing research on the development of more stable and less toxic analogs of this compound for use in future experiments and potential clinical applications.

合成法

The synthesis of 4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine involves a multi-step chemical process that starts with the reaction of 2,6-dimethylpyrimidine with 3-bromopyridine to form 4,6-dimethyl-3-bromopyridin-2-amine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the reaction with 1,1,3,3-tetramethylguanidine to form the final product.

科学的研究の応用

4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.

特性

IUPAC Name

4,6-dimethyl-N-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-8-6-9(2)16-12(15-8)18-13-17-11(19-20-13)10-4-3-5-14-7-10/h3-7H,1-2H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXAXXDYYUNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。